POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Catalog No.
S1831735
CAS No.
134490-19-0
M.F
C11H20N2O2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

CAS Number

134490-19-0

Product Name

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Molecular Formula

C11H20N2O2

Molecular Weight

0

Synonyms

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO&

Poly(L-lactide-co-caprolactone-co-glycolide) is a biodegradable copolymer that combines three distinct monomers: L-lactide, ε-caprolactone, and glycolide. This unique composition imparts a variety of mechanical and thermal properties, making it suitable for biomedical applications. The polymer is characterized by its ability to undergo hydrolytic degradation, which is influenced by the ratio of its constituent monomers. The incorporation of ε-caprolactone enhances flexibility and elasticity, while L-lactide and glycolide contribute to the polymer's mechanical strength and degradation rate.

The mechanism of action of PLGA-PCL depends on the specific application. Here are two examples:

  • Drug Delivery: PLGA-PCL nanoparticles encapsulate drugs. As the polymer degrades, the drug is released slowly into the surrounding tissue.
  • Tissue Engineering: PLGA-PCL scaffolds provide a temporary structure for cell attachment and growth. As the scaffold degrades, new tissue formation takes place.

Physical and Chemical Properties

  • Melting point: Around 50-60 °C (may vary).
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane, insoluble in water [].
  • Biocompatibility: Generally considered to be biocompatible with minimal cytotoxicity (cell toxicity).
  • Acidity: Degradation products of PLGA-PCL can be slightly acidic, which may cause localized tissue irritation in some cases.
  • Dust inhalation: Inhalation of PLGA-PCL dust may irritate the respiratory system.

The synthesis of poly(L-lactide-co-caprolactone-co-glycolide) typically involves ring-opening polymerization. The process can be catalyzed using stannous octoate or other organic catalysts. The general reaction mechanism can be summarized as follows:

  • Initiation: The catalyst opens the lactone ring of ε-caprolactone, generating an active site.
  • Propagation: The opened ring reacts with L-lactide and glycolide, forming a copolymer chain.
  • Termination: The reaction can be terminated by adding a suitable agent or by cooling.

This method allows for the control of molecular weight and the composition of the resulting copolymer, which directly affects its properties and degradation behavior .

Poly(L-lactide-co-caprolactone-co-glycolide) exhibits biocompatibility and biodegradability, making it suitable for various biomedical applications such as drug delivery systems and tissue engineering scaffolds. Studies have shown that the copolymer can support cell adhesion and proliferation, indicating its potential for use in regenerative medicine . Its degradation products are generally non-toxic, further supporting its application in biological systems.

Several synthesis methods have been reported for poly(L-lactide-co-caprolactone-co-glycolide):

  • Ring-Opening Polymerization: This is the most common method, utilizing cyclic monomers (L-lactide, ε-caprolactone, glycolide) in the presence of a catalyst.
  • Direct Polycondensation: This method involves the direct reaction of the monomers without cyclic intermediates but is less common due to lower control over molecular weight .
  • Sequential Polymerization: In this approach, one type of monomer is polymerized first, followed by the addition of others to form block copolymers.

The choice of method impacts the thermal properties, mechanical strength, and degradation rates of the final product.

Poly(L-lactide-co-caprolactone-co-glycolide) has a wide range of applications:

  • Drug Delivery Systems: It serves as a carrier for localized drug delivery due to its tunable degradation rates .
  • Tissue Engineering Scaffolds: Its biocompatibility and mechanical properties make it ideal for scaffolding in tissue regeneration.
  • Surgical Implants: The copolymer can be used in absorbable sutures and other implantable devices due to its biodegradability.

Interaction studies have focused on understanding how poly(L-lactide-co-caprolactone-co-glycolide) interacts with biological tissues and cells. Research indicates that the copolymer supports cell adhesion and growth while minimizing inflammatory responses when implanted in vivo. The degradation products are generally well-tolerated by surrounding tissues, which is crucial for its application in medical devices .

Several compounds share similarities with poly(L-lactide-co-caprolactone-co-glycolide), but each has unique properties:

Compound NameMain ComponentsUnique Features
Poly(L-lactic acid)L-lactic acidHigh strength but less elasticity compared to PLCL
Poly(glycolic acid)Glycolic acidFaster degradation rate; less mechanical strength
Poly(ε-caprolactone)ε-caprolactoneExcellent flexibility; slower degradation
Poly(L-lactide-co-glycolide)L-lactide, glycolideBalanced mechanical properties; moderate degradation
Poly(lactic acid-co-ε-caprolactone)L-lactic acid, ε-caprolactoneImproved flexibility over pure polylactic acid

Poly(L-lactide-co-caprolactone-co-glycolide) stands out due to its balanced combination of elasticity from ε-caprolactone and strength from L-lactide and glycolide, making it particularly versatile for various biomedical applications.

Dates

Modify: 2023-08-15

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